Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-22-11-6-5-10-21(22)30-14-12-29(13-15-30)17-20-23(25(31)34-3)24(28-26(32)27-20)18-8-7-9-19(16-18)33-2/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJCRAYMQNNQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that can lead to various therapeutic effects. .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, can help identify promising lead compounds. .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Given its potential interaction with alpha1-adrenergic receptors, it may have therapeutic effects for disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Biological Activity
Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects. A study demonstrated that derivatives containing piperazine rings can modulate serotonin and dopamine receptors, potentially leading to improved mood and reduced anxiety symptoms .
Antitumor Activity
In vitro studies have shown that this compound may possess antitumor properties. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. It was effective in inhibiting the growth of Gram-positive and Gram-negative bacteria in laboratory settings. The mode of action appears to involve disruption of bacterial cell membranes .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety is known for interacting with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.
- Cell Cycle Regulation : The compound influences key proteins involved in the regulation of the cell cycle, leading to apoptosis in cancer cells.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural destabilization.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Antidepressant Activity : A comparative analysis indicated that derivatives with a piperazine component had significant effects on behavioral models for depression in rodents .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound. For instance, animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may act on serotonin and norepinephrine reuptake inhibition pathways, similar to established antidepressants. Studies have shown that piperazine derivatives can enhance mood and alleviate symptoms of depression in animal models .
Anticancer Properties
The tetrahydropyrimidine scaffold has been identified as a promising structure in anticancer drug development. Compounds with this framework often exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression in cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into similar piperazine-containing compounds has demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurotransmitter Modulation
The compound likely influences neurotransmitter systems, particularly serotonin and dopamine pathways. By modulating these systems, it may provide therapeutic benefits for mood disorders and anxiety-related conditions.
Induction of Apoptosis in Cancer Cells
The anticancer activity may stem from the compound's ability to induce apoptosis through the activation of caspases and the mitochondrial pathway. This action could lead to increased cancer cell death while sparing normal cells.
Case Studies and Research Findings
Preparation Methods
Traditional Acid-Catalyzed Protocol
In a classic approach, equimolar quantities of methyl 3-methoxyphenylacetate, 3-methoxybenzaldehyde, and urea are refluxed in ethanol with hydrochloric acid (HCl) as a catalyst. The reaction proceeds over 12–18 hours, yielding the 4-(3-methoxyphenyl)-2-oxo-THPM intermediate. This method, while reliable, suffers from moderate yields (50–65%) due to competing side reactions.
Microwave-Assisted Optimization
Adopting green chemistry principles, microwave irradiation reduces reaction time to 10–15 minutes while enhancing yield to 80–90%. A typical procedure involves irradiating the reactants in a sealed vessel at 120°C with $$ p $$-toluenesulfonic acid ($$ p $$-TSA) as a Brønsted acid catalyst. The rapid dielectric heating minimizes decomposition pathways, favoring cyclocondensation.
Optimization of Ethoxy and Methoxy Group Installation
The 2-ethoxyphenyl and 3-methoxyphenyl groups necessitate careful ortho/para selectivity during precursor synthesis.
Synthesis of 1-(2-Ethoxyphenyl)piperazine
Patent data describes the alkylation of piperazine with 2-ethoxyphenyl bromide under phase-transfer conditions:
Methoxy Group Stability Considerations
The 3-methoxy substituent on the THPM aryl ring is introduced via the aldehyde precursor. Microwave conditions preserve the methoxy group against demethylation, whereas prolonged acid reflux in traditional methods may necessitate reprotection.
Green Chemistry Innovations
Recent advances emphasize solvent-free and energy-efficient protocols:
Mechanochemical Synthesis
Grinding the THPM intermediate with 1-(2-ethoxyphenyl)piperazine and paraformaldehyde in a ball mill for 30 minutes achieves 75% yield without solvents. This approach eliminates volatile organic compounds (VOCs) and reduces purification complexity.
Continuous Flow Systems
Microreactor technology enables sequential Biginelli and Mannich reactions in a single flow setup. Residence times of <10 minutes per step and in-line HPLC monitoring enhance reproducibility.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
- IR Spectroscopy : Confirm carbonyl stretches ($$ \nu_{\text{C=O}} $$) at 1680–1720 cm$$^{-1}$$ for ester and amide groups.
- $$ ^1\text{H NMR} $$ : Key signals include:
- Mass Spectrometry : Molecular ion peak at $$ m/z $$ 495.2 ([M+H]$$^+$$) aligns with the molecular formula $$ \text{C}{27}\text{H}{30}\text{N}4\text{O}5 $$.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?
- Methodology :
- Stepwise synthesis : Use a multi-step approach with controlled reaction conditions (e.g., dichloromethane or ethanol as solvents, triethylamine as a catalyst) to assemble the tetrahydropyrimidine core, piperazine, and aryl substituents .
- Characterization : Validate intermediates and final products via -/-NMR, HPLC (>95% purity), and mass spectrometry. For example, monitor esterification and cyclization steps using real-time FT-IR .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of piperazine derivatives to tetrahydropyrimidine precursors) and employ reflux conditions (60–80°C, 12–24 hrs) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Key techniques :
- Spectroscopy : -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.2–3.8 ppm for methoxy/ethoxy groups) and -NMR (e.g., carbonyl signals at ~170 ppm) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 454.502 for ) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Approach :
- Enzyme/receptor binding : Test inhibition of serotonin receptors (5-HT/5-HT) or cyclooxygenase (COX-2) at 1–100 µM concentrations using fluorometric assays .
- Antimicrobial screening : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Evaluate IC in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported pharmacological activities of structurally analogous compounds?
- Strategies :
- Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solubility or metabolic stability .
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., 5-HT receptors) and identify critical residues (e.g., Asp116, Ser199) that influence binding .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., substituent effects on IC) .
Q. What computational methods are effective for predicting the ADMET profile of this compound?
- Tools and parameters :
- ADMET prediction : SwissADME for bioavailability (e.g., Lipinski’s rule compliance) and toxicity (e.g., Ames test alerts) .
- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4/2D6 inhibition) via StarDrop’s P450 module .
- Blood-brain barrier (BBB) permeability : Predict logBB values using QikProp (values >0.3 suggest CNS penetration) .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound?
- Experimental design :
- Variation of substituents : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) or piperazine linkers .
- Bioassays : Compare IC values across analogs in target-specific assays (e.g., COX-2 inhibition) .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?
- Solutions :
- Detailed documentation : Record exact reaction conditions (e.g., inert atmosphere, moisture-sensitive steps) .
- Purification protocols : Optimize column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water) .
- Collaborative validation : Cross-verify yields/purity with independent labs using identical starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
